molecular formula C8H13Cl2NO B7928047 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide

Cat. No.: B7928047
M. Wt: 210.10 g/mol
InChI Key: DEKRLSVNZCOOFN-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide is an organic compound characterized by the presence of chloro and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide typically involves the reaction of 4-chlorocyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thiol derivatives, and alcohol derivatives.

    Hydrolysis: Products include 4-chlorocyclohexylamine and acetic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide involves its interaction with specific molecular targets. The chloro groups and acetamide moiety allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-chlorophenyl)-acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    N-(4-Chlorocyclohexyl)-acetamide: Lacks the chloro group on the acetamide moiety.

    2-Chloro-N-(4-methylcyclohexyl)-acetamide: Contains a methyl group instead of a chloro group on the cyclohexyl ring.

Uniqueness

2-Chloro-N-(4-chloro-cyclohexyl)-acetamide is unique due to the presence of both chloro and acetamide functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-(4-chlorocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKRLSVNZCOOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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